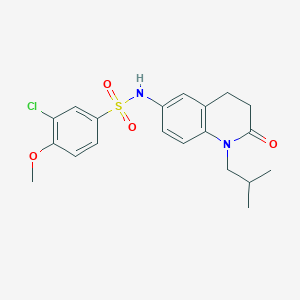

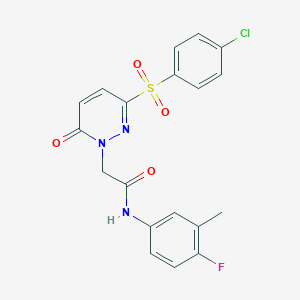

![molecular formula C18H15N3O4 B2928466 4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid CAS No. 871908-24-6](/img/structure/B2928466.png)

4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

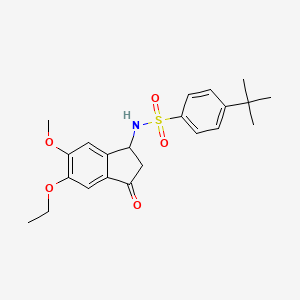

“4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid” is a chemical compound that falls under the category of quinoxaline derivatives . Quinoxaline derivatives are known for their diverse pharmacological and biological properties . They show diverse pharmacological activities and are synthesized via many different methods of synthetic strategies .

Synthesis Analysis

The synthesis of quinoxaline derivatives involves various methods and synthetic strategies . These include the cyclization of o-phenylenediamine with glyoxal, oxidation of aromatic diamines with many organic materials, and condensation of aromatic diamines and dicarbonyl derivatives . The synthesis of “this compound” would likely involve similar strategies.Molecular Structure Analysis

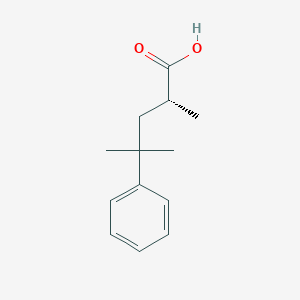

The molecular structure of “this compound” would be determined by techniques such as NMR spectroscopy . The exact structure would depend on the specific substituents and their positions in the molecule.Chemical Reactions Analysis

Quinoxaline derivatives can undergo a variety of chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitution reactions . The specific reactions that “this compound” can undergo would depend on its specific structure and the conditions under which it is reacted.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be determined by its specific structure. These properties could include its melting point, solubility, stability, and reactivity .Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound , 4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid, has been a subject of interest in various fields of chemical research due to its complex structure and potential for diverse applications. One such area of research focuses on the synthesis of quinoxaline derivatives and their subsequent applications. For example, studies have shown that quinoxaline and its derivatives can be synthesized through a variety of methods, including the condensation of anilines with specific esters or through reactions involving anilides under controlled conditions to produce quinolinones, which can then be further modified to create quinolines, quinolinecarboxylic acids, and other related compounds (Marull, Lefebvre, & Schlosser, 2004). These synthetic pathways are crucial for the development of new materials and molecules with potential applications in medicinal chemistry and materials science.

Additionally, research into the solid-phase synthesis of quinoxaline, thiazine, and oxazine analogs has provided insights into the creation of fused heterocyclic systems via benzyne heterocyclization, demonstrating the versatility of quinoxaline derivatives in synthesizing complex heterocyclic structures (Dixon, Wang, Lam, & Kurth, 2005).

Applications in Material Science

In the field of material science, derivatives of quinoxaline, including the compound of interest, have been explored for their potential in creating synthetic ion channels and as photosensitive materials for optical gating. For instance, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, a compound with structural similarities to the one , has been used to demonstrate the optical gating of synthetic ion channels, showcasing the potential of such compounds in the development of light-induced controlled release systems, sensing technologies, and information processing devices (Ali et al., 2012).

Antimicrobial Activity

Quinoxaline derivatives have also been investigated for their antimicrobial properties. Research into novel quinoxalines has revealed their potential as broad-spectrum antimicrobial agents, with some compounds displaying significant activity against a range of bacteria. This suggests that this compound and similar molecules could be valuable in the development of new antibiotics or disinfectants (Refaat, Moneer, & Khalil, 2004).

Future Directions

Future research on “4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid” could involve further exploration of its synthesis, properties, and biological activities. This could include developing more efficient synthesis methods, investigating its mechanism of action, and exploring its potential applications in medicine and other fields .

Mechanism of Action

Target of Action

The compound “4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid” is a type of PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The compound interacts with its targets through the formation of an intramolecular hydrogen bond . This interaction leads to changes in the target protein’s structure, resulting in its degradation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By selectively targeting proteins for degradation, this compound can influence various downstream effects depending on the specific role of the target protein.

Result of Action

The result of the compound’s action is the selective degradation of its target proteins . This can lead to various molecular and cellular effects, depending on the specific roles of the degraded proteins.

properties

IUPAC Name |

4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4/c22-15(9-10-16(23)24)19-12-6-2-1-5-11(12)17-18(25)21-14-8-4-3-7-13(14)20-17/h1-8H,9-10H2,(H,19,22)(H,21,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHHKOOINGXRDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)NC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2928383.png)

![N-(4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2928384.png)

![N-(5-fluoro-2-methylphenyl)-2-(7-methyl-3-oxo-5-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2928388.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2928389.png)

![2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2928392.png)

![3-(2-Methoxyphenoxy)-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridazine](/img/no-structure.png)

![N-benzyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2928397.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(7-methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2928406.png)